

# 1-Propionylpyrrolidine-2-carboxylic acid physical and chemical characteristics

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## Compound of Interest

Compound Name: 1-Propionylpyrrolidine-2-carboxylic acid

Cat. No.: B1307479

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## An In-depth Technical Guide to 1-Propionylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Propionylpyrrolidine-2-carboxylic acid**, also known as 1-propionyl-D-proline, is a derivative of the amino acid D-proline. As a member of the N-acyl amino acid family, it is of interest to researchers in fields such as medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **1-Propionylpyrrolidine-2-carboxylic acid**, alongside relevant experimental context.

### Chemical and Physical Properties

Precise experimental data for **1-Propionylpyrrolidine-2-carboxylic acid** is limited in publicly available literature. The following table summarizes key identifiers and some predicted physical properties.

Property	Value	Source
CAS Number	59785-64-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	171.19 g/mol	[1]
IUPAC Name	(2R)-1-propanoylpyrrolidine-2-carboxylic acid	
Predicted Boiling Point	371.3 °C at 760 mmHg	[2]
Predicted Density	1.224 g/cm <sup>3</sup>	[2]
Predicted Flash Point	178.3 °C	[2]
Predicted Refractive Index	1.512	[2]

## Spectroscopic Characteristics

While specific spectra for **1-Propionylpyrrolidine-2-carboxylic acid** are not readily available, the expected spectroscopic characteristics can be inferred from the general properties of carboxylic acids and N-acyl amino acids.

### Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm<sup>-1</sup> and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm<sup>-1</sup>.<sup>[3]</sup> The C-O stretch is typically observed in the 1320-1210 cm<sup>-1</sup> region.<sup>[3]</sup> For an N-acyl derivative, the amide carbonyl absorption would also be present, typically in the range of 1680-1630 cm<sup>-1</sup>.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

In <sup>1</sup>H NMR, the carboxylic acid proton is highly deshielded and typically appears as a broad singlet between 10 and 13 ppm.<sup>[4]</sup> Protons on the carbon alpha to the carbonyl group of a carboxylic acid derivative generally resonate in the 2.0-3.0 ppm region.<sup>[5]</sup> In <sup>13</sup>C NMR, the carbonyl carbon of a carboxylic acid is characteristically found in the 160-180 ppm range.<sup>[4]</sup>

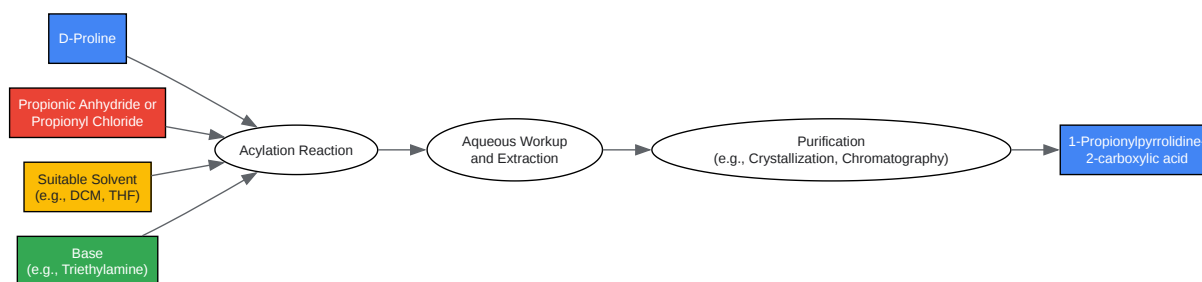
## Mass Spectrometry

The mass spectrum of a carboxylic acid derivative would be expected to show a molecular ion peak, although it may be weak. A common fragmentation pattern for carboxylic acids involves the loss of the carboxyl group.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **1-Propionylpyrrolidine-2-carboxylic acid** are not widely published. However, a general approach would involve the acylation of D-proline. A patent describes the synthesis of N-acyl-L-proline derivatives, which could be adapted for the D-enantiomer. The process involves the reaction of L-proline with the corresponding carboxylic acid in a buffered solution, catalyzed by a specific N-acyl-L-proline acylase.[6] Another patent details a general method for synthesizing D-proline, which could then be used as a starting material for acylation.[7]

A plausible synthetic route is outlined in the workflow below.



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A plausible synthetic workflow for **1-Propionylpyrrolidine-2-carboxylic acid**.

## Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of **1-Propionylpyrrolidine-2-carboxylic acid** are not available in the current literature. However,

research on related N-acyl amino acids provides some context. N-acyl amino acids are a class of signaling lipids with diverse biological functions.[8] For instance, the tripeptide N-acetyl proline-glycine-proline (ac-PGP) is a chemoattractant that acts on the CXCR2 receptor, playing a role in inflammation and neurodegeneration.[9] It is plausible that other N-acyl proline derivatives could interact with various cellular targets.

The metabolism of propionyl-CoA, a key intermediate in cellular metabolism, is linked to the catabolism of certain amino acids.[10][11][12] While this is distinct from the direct activity of **1-Propionylpyrrolidine-2-carboxylic acid**, it highlights the broader biological relevance of propionyl groups in amino acid metabolism.

A proposed signaling pathway for proline-induced toxicity in plants involves the activation of  $\text{Ca}^{2+}$  influx and the generation of reactive oxygen species (ROS) via NADPH oxidase.[13] It is important to note that this is a general pathway for proline and not specific to its N-acyl derivatives.

The following diagram illustrates a generalized signaling concept for N-acyl amino acids based on known interactions of similar molecules.



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A hypothetical signaling pathway for an N-acyl amino acid.

## Conclusion

**1-Propionylpyrrolidine-2-carboxylic acid** is a compound for which basic chemical identifiers are known, but comprehensive experimental data on its physical, chemical, and biological properties are lacking in the public domain. The information provided in this guide, based on the properties of related compounds, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this molecule and to explore its potential applications in drug development and other scientific disciplines.

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